Regioisomeric Positional Differentiation: 5- vs. 6-Pyrazole Substitution
The target compound bears the 1-methyl-1H-pyrazol-4-yl group at the pyridine 5-position, whereas the closest regioisomer (CAS 2034313-44-3) places the same group at the 6-position. In the JNK inhibitor series reported by Mersal et al. (2023), the pyrazol-4-yl pyridine scaffold with arylsulfonamide tethers demonstrated that the positional attachment of the heterocycle directly governs kinase isoform selectivity; the lead compound 11e (IC50 JNK1 = 1.81 nM, JNK2 = 12.7 nM, JNK3 = 10.5 nM) achieved selectivity through specific spatial orientation of the pyrazole-pyridine core [1]. The 5-substituted regioisomer presents a distinct exit vector compared to the 6-substituted variant, which is expected to alter hydrogen-bonding geometry and hydrophobic packing in the ATP-binding pocket .
| Evidence Dimension | Regioisomeric substitution position (pyrazole attachment on pyridine) |
|---|---|
| Target Compound Data | Pyrazole at pyridine 5-position (CAS 2034335-87-8) |
| Comparator Or Baseline | Pyrazole at pyridine 6-position (CAS 2034313-44-3) |
| Quantified Difference | Positional isomerism; no direct biochemical comparison available |
| Conditions | Structural comparison based on published SAR for pyrazol-4-yl pyridine sulfonamide JNK inhibitors |
Why This Matters
Procurement of the 6-substituted regioisomer in place of the 5-substituted target compound will produce a different molecular recognition pattern, invalidating cross-comparison in any kinase or target-engagement assay.
- [1] Mersal KI, Abdel-Maksoud MS, Ali EMH, et al. Evaluation of novel pyrazol-4-yl pyridine derivatives possessing arylsulfonamide tethers as c-Jun N-terminal kinase (JNK) inhibitors in leukemia cells. Eur J Med Chem. 2023;261:115779. View Source
